
Benzenesulfonamide, 4-chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)benzenesulfonamide is a chemical compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the imidazole derivative.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Chlorination: The final step involves the chlorination of the benzene ring using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can serve as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
4-Chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfonamide groups.
Biological Studies: The compound can serve as a probe to study the interactions of sulfonamides with biological macromolecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The imidazole ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
4-Chloro-N-(1-phenyl-1H-imidazol-2-yl)benzenesulfonamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
4-Chloro-N-(1-methyl-1H-imidazol-2-yl)benzenesulfonamide: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness: The presence of the cyclohexyl group in 4-Chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)benzenesulfonamide imparts unique steric and electronic properties, potentially enhancing its binding affinity and selectivity for certain molecular targets compared to its analogs.
Properties
CAS No. |
71795-43-2 |
|---|---|
Molecular Formula |
C15H18ClN3O2S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
4-chloro-N-(1-cyclohexylimidazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H18ClN3O2S/c16-12-6-8-14(9-7-12)22(20,21)18-15-17-10-11-19(15)13-4-2-1-3-5-13/h6-11,13H,1-5H2,(H,17,18) |
InChI Key |
MROXBNGIKKGTNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=CN=C2NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


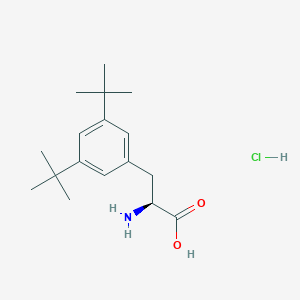
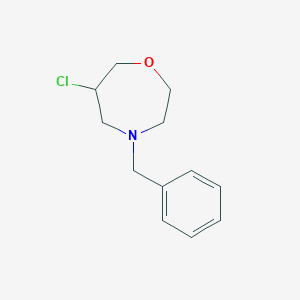
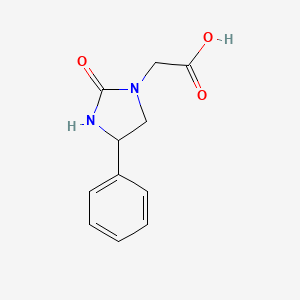
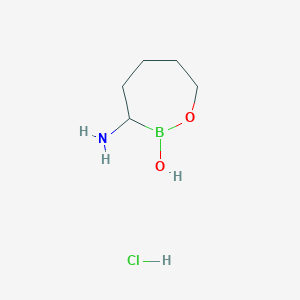
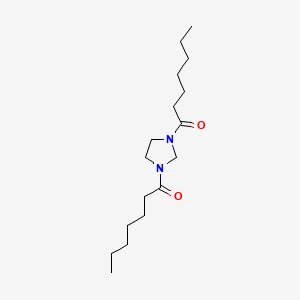
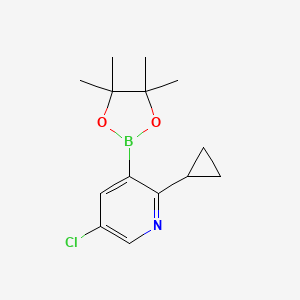
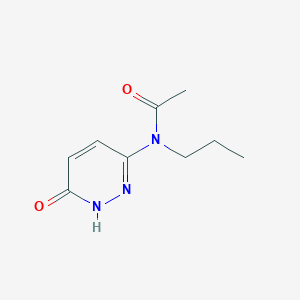
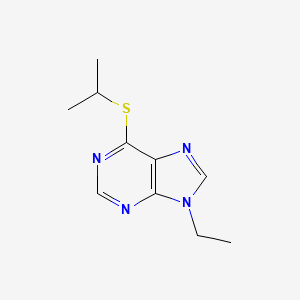

![Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12929937.png)

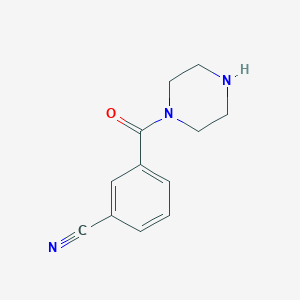
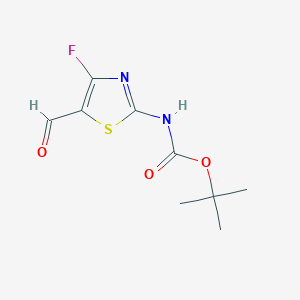
![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)
